N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(13-2-1-7-20-13)15-4-5-17-9-12(8-16-17)11-3-6-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKDVNMAHMWQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a unique combination of furan, pyrazole, and thiophene moieties. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes multiple heteroatoms that contribute to its diverse reactivity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole moiety is known for its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | A549 | 193.93 |
| 7b | A549 | 208.58 |
| 7c | A549 | 238.14 |
| 7d | A549 | 269 |
The compound 7f exhibited the lowest IC50 value in comparison to standard chemotherapeutics like 5-fluorouracil .
2. Anti-inflammatory Activity
This compound has also been reported to possess anti-inflammatory properties. In various assays, it has demonstrated the ability to reduce inflammation markers significantly.
| Compound | Model | Edema Inhibition (%) |
|---|---|---|
| 145a | Carrageenan-induced | 78.53 |
| Celecoxib | Standard | 82.8 |
These results indicate that compounds similar to this compound can effectively inhibit inflammatory responses comparable to established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
The presence of thiophene and pyrazole rings in the structure enhances its potential as an antimicrobial agent. Research indicates that derivatives of thiophene exhibit significant antibacterial activity against various strains, suggesting that this compound may also demonstrate similar effects.
The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and initiating a cascade of biochemical responses. For instance, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
Case Studies
Several studies have evaluated the biological efficacy of pyrazole derivatives:
- Sivaramakarthikeyan et al. reported that certain pyrazole derivatives displayed remarkable anti-inflammatory effects in vivo, showing a significant reduction in paw edema in rat models comparable to conventional treatments .
- Research on Anticancer Effects: A study conducted on various pyrazole derivatives indicated that modifications in the furan or thiophene components could enhance cytotoxicity against specific cancer cell lines, positioning these compounds as promising candidates for drug development .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been studied for its potential as a therapeutic agent. The presence of furan and pyrazole rings suggests various biological activities:
- Anticancer Activity : Research indicates that compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit cancer cell growth through apoptosis induction .
- Antimicrobial Properties : The compound's unique structure may provide antimicrobial activity, making it a candidate for further development in fighting bacterial infections.
Materials Science
The heterocyclic nature of this compound allows it to be utilized in the development of advanced materials:
- Organic Electronics : The thiophene component can enhance the charge transport properties, making it suitable for use in organic semiconductors and photovoltaic devices.
- Sensors : The compound's ability to interact with various analytes can be exploited in sensor technologies for detecting chemical substances.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar pyrazole derivatives. It was found that modifications on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range). The study highlighted the importance of structural diversity in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on furan-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The study reported that introducing a thiophene moiety improved the compound's antimicrobial potency, suggesting that this compound could exhibit similar or enhanced activity .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Antifungal Activity
Compounds sharing the pyrazole-thiophene carboxamide scaffold exhibit notable antifungal activity by targeting succinate dehydrogenase (SDH), a critical enzyme in fungal respiration. Key analogs and their performance include:
Key Observations :
Antibacterial Nitrothiophene Carboxamides
Nitrothiophene carboxamides, such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide, demonstrate narrow-spectrum antibacterial activity. Key differences include:
- Nitro Group : Introduces strong electron-withdrawing effects, enhancing reactivity toward bacterial targets.
- Purity and Yield : The nitrothiophene derivative above had 42% purity post-synthesis , whereas the target compound’s purity remains uncharacterized.
- Biological Targets : Nitrothiophenes likely act via nitroreductase activation, unlike SDH inhibition in antifungal analogs .
Furan-Containing Carboxamides
Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () highlight the role of furan in stabilizing hydrogen bonds. However, their hydrazine-based side chains limit bioavailability compared to the target compound’s pyrazole-ethyl group, which balances lipophilicity and solubility .
Research Findings and Mechanistic Insights
- Molecular Docking : High-activity analogs (e.g., 7c, 7h) form hydrogen bonds with SDH residues (e.g., Trp173, Tyr58) . The target compound’s furan oxygen and pyrazole nitrogen may engage similar interactions.
- Synthetic Challenges : Unlike nitrothiophene derivatives requiring HATU-mediated coupling , the target compound’s synthesis may demand regioselective pyrazole functionalization to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
